N~3~-(4-sec-butylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~3~-(4-sec-butylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
N~3~-(4-sec-butylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide is a selective β3-adrenergic receptor agonist, which means that it selectively activates the β3-adrenergic receptor. The β3-adrenergic receptor is primarily found in adipose tissue and plays a key role in regulating energy expenditure and thermogenesis. Activation of the β3-adrenergic receptor by this compound leads to an increase in cAMP levels, which in turn activates protein kinase A (PKA) and leads to the phosphorylation of various proteins. This activation of PKA leads to an increase in lipolysis, thermogenesis, and glucose uptake.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can increase energy expenditure and reduce food intake, leading to weight loss. It can also improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes. Additionally, this compound can relax airway smooth muscle, making it a potential treatment for asthma and COPD.
实验室实验的优点和局限性
One advantage of using N~3~-(4-sec-butylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide in lab experiments is its selectivity for the β3-adrenergic receptor, which allows for specific activation of this receptor. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.
未来方向
There are several potential future directions for research on N~3~-(4-sec-butylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide. One area of research could focus on its potential as a treatment for obesity and related metabolic disorders. Another area of research could focus on its potential as a treatment for asthma and COPD. Additionally, further studies could be done to investigate the safety and toxicity of this compound.
合成方法
N~3~-(4-sec-butylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide is a synthetic compound that can be synthesized through a multistep process. The synthesis method involves the reaction of 4-sec-butylphenylacetonitrile with N,N-dimethylpiperidin-3-amine, followed by the reduction of the resulting imine to the amine using sodium borohydride. The amine is then reacted with diethyl oxalate to form the corresponding diethyl ester, which is subsequently hydrolyzed to obtain the final product, this compound.
科学研究应用
N~3~-(4-sec-butylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potential as an anti-obesity agent, as it can increase energy expenditure and reduce food intake. It has also been studied for its potential use in the treatment of diabetes, as it can improve glucose tolerance and insulin sensitivity. Additionally, this compound has been shown to have potential as a treatment for asthma and chronic obstructive pulmonary disease (COPD), as it can relax airway smooth muscle.
属性
IUPAC Name |
3-N-(4-butan-2-ylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-5-14(2)15-8-10-17(11-9-15)20-18(23)16-7-6-12-22(13-16)19(24)21(3)4/h8-11,14,16H,5-7,12-13H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVAMNSXVZHELZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。